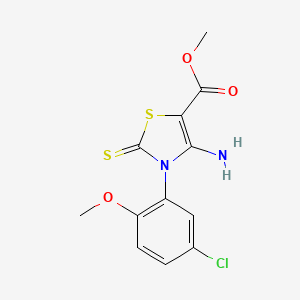

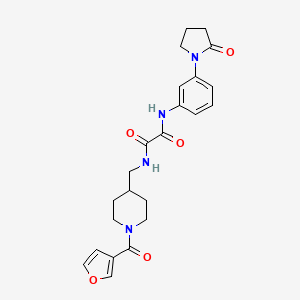

![molecular formula C16H22N2O3 B2535608 N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421455-18-6](/img/structure/B2535608.png)

N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide” is a complex organic compound. It contains a spirocyclic structure (a structure where two rings share a single atom), an amide group (-CONH2), and an o-tolyl group (a phenyl ring with a methyl group at the ortho position) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic core, with the o-tolyl and amide groups attached. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide group, which can participate in various reactions such as hydrolysis or condensation . The aromatic o-tolyl group could also undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For instance, the presence of an amide group could result in the formation of hydrogen bonds, influencing its solubility and melting/boiling points .Wissenschaftliche Forschungsanwendungen

Anticancer Agents and Chemotherapy

The synthesis of derivatives containing the 11-(biphenyl-4-yl)-2,4-di-oxaspiro[5.5]undecanone substituent has garnered attention. These compounds exhibit potential as anticancer agents. Researchers have explored their activity against cancer cells, aiming to develop novel chemotherapeutic options . Further studies are needed to elucidate their precise mechanisms and optimize their efficacy.

Smart Hydrogels and pH-Responsive Materials

The compound has been incorporated into multi-membrane hydrogels based on poly(N,N-dimethylacrylamide-co-3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane) (p(DMA-co-U)). These hydrogels exhibit pH-sensitive responses, making them suitable for controlled drug delivery and other biomedical applications . The unique stereochemistry introduced by this compound contributes to its versatility in designing responsive materials.

Fungicidal Activity

Researchers have designed and synthesized N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives . These compounds were evaluated for their fungicidal activity against pathogens such as Sclerotinia sclerotiorum , Botrytis cinerea , and Colletotrichum fragariae . The compound’s structure likely influences its antifungal properties, making it a promising candidate for agricultural applications .

Diels—Alder Reactions and Spirocyclic Ketones

The compound has been involved in Diels—Alder reactions with furanolabdanoids and pyrimidine-2,4,6-triones. These reactions led to the synthesis of 7-furanoterpenyl-substituted 3,3-dimethyl-2,4-dioxaspiro[5.5]-undecane-1,5,9-triones and 2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones . These spirocyclic ketones hold promise for further functionalization and exploration in medicinal chemistry .

One-Pot Synthesis of Terpenyl-Substituted Dioxaspiro-Undecane Triones

Researchers have proposed conditions for the one-pot synthesis of terpenyl-substituted dioxaspiro-undecane triones using a Knoevenagel—Diels—Alder reaction catalyzed by l-proline . This reaction involves diterpenoid enones, aldehydes, and Meldrum’s acid. The resulting compounds may find applications in drug discovery and material science .

Suzuki Reaction for Anticancer Analog Synthesis

By employing the Suzuki reaction , researchers synthesized a diterpenoid analog of anticancer agents containing an 11-(biphenyl-4-yl)-2,4-di-oxaspiro[5.5]undecanone substituent. This compound holds promise for cancer therapy and warrants further investigation .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-methylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-13-4-2-3-5-14(13)17-15(19)18-8-11-21-16(12-18)6-9-20-10-7-16/h2-5H,6-12H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXSTHLWCSQRJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCOC3(C2)CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

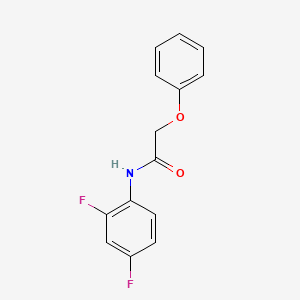

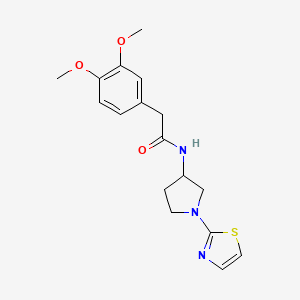

![N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2535526.png)

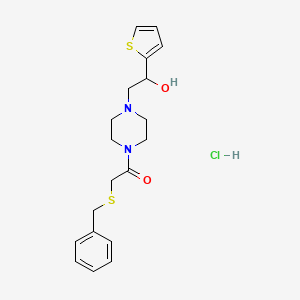

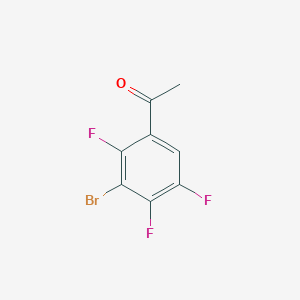

![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2535527.png)

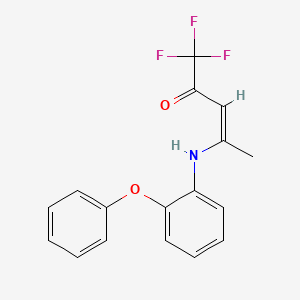

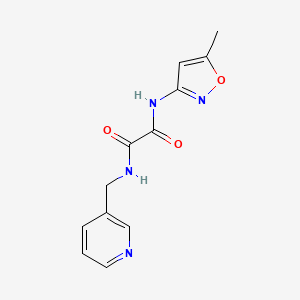

![N-(2-ethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2535529.png)

![1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine](/img/structure/B2535530.png)

![3-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2535533.png)

![3,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2535541.png)